2,3,4-Trimethyl-3-(propan-2-yl)pentane
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Overview
Description
2,3,4-Trimethyl-3-(propan-2-yl)pentane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon that belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is one of the isomers of undecane and is known for its structural complexity due to the presence of multiple methyl groups and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-3-(propan-2-yl)pentane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2,3,4-trimethylpentane, with an isopropyl halide under the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes where alkenes are hydrogenated in the presence of metal catalysts such as palladium or platinum. The process conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethyl-3-(propan-2-yl)pentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting any unsaturated intermediates back to the saturated alkane.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated alkanes
Substitution: Haloalkanes
Scientific Research Applications
2,3,4-Trimethyl-3-(propan-2-yl)pentane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactivity. Its unique structure makes it a subject of interest in stereochemistry and conformational analysis.
Biology: The compound can be used in studies related to lipid metabolism and the effects of branched-chain hydrocarbons on biological membranes.
Medicine: Research on its potential nephrotoxic effects provides insights into the mechanisms of hydrocarbon-induced kidney damage.
Industry: It is used as a solvent and in the formulation of specialty chemicals due to its stability and non-polar nature.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethyl-3-(propan-2-yl)pentane in biological systems involves its interaction with cellular membranes and enzymes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. In metabolic pathways, it may undergo oxidation to form reactive intermediates that can cause cellular damage.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane:
2,3,4-Trimethylpentane: Another isomer of octane, used in gasoline formulations and as a solvent.
Uniqueness
2,3,4-Trimethyl-3-(propan-2-yl)pentane is unique due to its specific branching pattern, which affects its physical and chemical properties. The presence of an isopropyl group along with multiple methyl groups distinguishes it from other similar alkanes, influencing its reactivity and applications.
Properties
CAS No. |
61868-91-5 |
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Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,3,4-trimethyl-3-propan-2-ylpentane |
InChI |
InChI=1S/C11H24/c1-8(2)11(7,9(3)4)10(5)6/h8-10H,1-7H3 |
InChI Key |
FHBFVPOXLRZZPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(C)C)C(C)C |
Origin of Product |
United States |
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